molecular formula C10H16O6S B1418385 Camphorquinone-10-sulfonic acid,hydrate CAS No. 355012-89-4

Camphorquinone-10-sulfonic acid,hydrate

Cat. No. B1418385
M. Wt: 264.3 g/mol
InChI Key: YEGBEDZBQAKLIO-MIWKYWLESA-N
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Description

Camphorquinone-10-sulfonic acid, hydrate (CQS-OH) is a water-soluble reagent used for the specific and reversible modification of arginine residues. Its empirical formula is C10H14O5S · H2O , and it has a molecular weight of 264.30 g/mol . The compound is often employed in biochemical studies related to enzymes and protein interactions.


Chemical Reactions Analysis

    Coenzyme A Binding Site : Research has shown evidence for the presence of an arginine residue in the coenzyme A binding site of choline acetyltransferase . This suggests that CQS-OH may be useful in studying enzyme-substrate interactions.

Physical And Chemical Properties Analysis

  • Stability : Store CQS-OH at 2-8°C to maintain its stability .

Scientific Research Applications

  • Reagent for Arginine Modification :Camphorquinone-10-sulfonic acid hydrate has been used for the reversible modification of arginine residues. It is particularly effective with small arginine-containing molecules due to its crystalline, water-soluble nature. Its derivatives have shown utility in modifying large polypeptides and proteins, with the ability to analyze the extent of arginine modification in protein hydrolysates (Pande, Pelzig, & Glass, 1980).

  • Chirality Analysis :The infrared and vibrational circular dichroism spectra of chiral camphorquinone and camphor-10-sulfonic acid (CSA) have been measured and analyzed using density functional theory. This analysis helps in understanding the chirality of these compounds, even in aqueous solutions (Morita, Kodama, & Tanaka, 2006).

  • Synthesis Catalyst :Camphor-10-sulfonic acid has been utilized in the synthesis of complex molecules like triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones. This method is noted for its high yields, atom efficiency, and use of non-toxic solvents (Chandam et al., 2015).

  • Photoinitiator in Dental Applications :Camphorquinone has been bonded covalently to aromatic amines to enhance the rate of electron and proton transfer in dental applications. This bonding improves the performance of the photoinitiating systems used in dental materials (Ullrich et al., 2004).

  • Porphyrin Binding in Ferrochelatase :The role of arginyl residues in porphyrin binding to ferrochelatase, an important enzyme in heme synthesis, has been studied using camphorquinone-10-sulfonic acid. The research highlights the significance of arginyl residues in the enzyme's activity (Dailey & Fleming, 1986).

  • Carboxylated Photoinitiator for Biomedical Applications :A carboxylated derivative of camphorquinone (CQCOOH) has been developed for biomedical applications, particularly in the formation of hydrogels. This derivative exhibits higher photoreactivity and improved mechanical properties compared to traditional CQ (Kamoun et al., 2016).

  • Catalysis in Organic Synthesis :Camphor-10-sulfonic acid has been used as a catalyst in the allylation of α-keto aldehydes and glyoxylates, showcasing its potential in organic synthesis (Wang, Chen, & Wang, 2001).

  • Photochemical Acid Generation :N-(10-camphorsulfonyloxy)maleimide (CSOMI) has been synthesized and used in photoacid-generating polymers for potential applications as a single-component photoresist in lithography (Chung & Ahn, 1999).

  • Application in Dental Composites :Camphorquinone has been evaluated in experimental dental composites to assess the degree of conversion, depth of cure, and color stability. This research is crucial in optimizing dental materials (Albuquerque et al., 2015).

  • Interference with Polymerization Efficiency :The interaction of camphorquinone-based adhesives with tooth tissue, specifically hydroxyapatite, has been studied to understand its effect on the degree of conversion of adhesives (Hanabusa et al., 2012).

properties

IUPAC Name

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGBEDZBQAKLIO-MIWKYWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camphorquinone-10-sulfonic acid,hydrate

CAS RN

355012-89-4
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355012-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS Pande, M Pelzig, JD Glass - Proceedings of the …, 1980 - National Acad Sciences
… ABSTRACT Camphorquinone-10-sulfonic acid hydrate was prepared by the action of selenous acid on camphor-lO-sulfonic acid. Camphorquinone-10-sulfonylnorleucine was prepared …
Number of citations: 46 www.pnas.org
RE FEENEY, RB YAMASAKI, KF GEOGHEGAN - 1982 - ACS Publications
… (40) recently have introduced camphorquinone-10-sulfonic acid hydrate and camphorquinone-10-sulfonylnorleucine as specific, reversible reagents for modifying arginine …
Number of citations: 84 pubs.acs.org

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